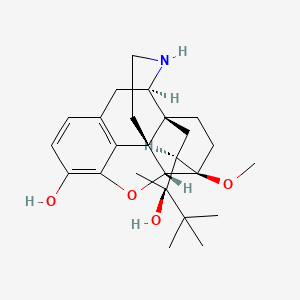

Norbuprenorphine

Vue d'ensemble

Description

La norbuprénorphine est un métabolite actif majeur du modulateur opioïde buprénorphine. Elle est connue pour son interaction avec divers récepteurs opioïdes, notamment les récepteurs μ-opioïdes, δ-opioïdes et nociceptine, où elle agit comme un agoniste complet, et les récepteurs κ-opioïdes, où elle agit comme un agoniste partiel . Contrairement à la buprénorphine, la norbuprénorphine produit une dépression respiratoire marquée, mais avec un effet antinociceptif très faible .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la norbuprénorphine implique généralement la déméthylation de la buprénorphine. Ce processus peut être réalisé en utilisant divers réactifs et conditions, tels que :

Hydrogénation : Utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium.

Oxydation : Utilisation d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Méthodes de production industrielle : Dans les milieux industriels, la production de norbuprénorphine implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent :

Extraction en phase solide : Pour isoler et purifier le composé.

Chromatographie liquide : Pour une purification supplémentaire et un contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions : La norbuprénorphine subit diverses réactions chimiques, notamment :

Oxydation : Conversion en norbuprénorphine-3-glucuronide.

Réduction : Réduction du groupe cétone pour former des alcools secondaires.

Substitution : Réactions de substitution nucléophile à l'atome d'azote.

Réactifs et conditions communs :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Méthanol, acétonitrile, eau.

Principaux produits formés :

Norbuprénorphine-3-glucuronide : Formé par glucuronidation.

Alcools secondaires : Formés par des réactions de réduction.

Applications De Recherche Scientifique

Toxicological Analysis

Norbuprenorphine is primarily analyzed in urine samples to monitor compliance in patients undergoing opioid substitution therapy. A notable study employed the Agilent RapidFire/MS/MS system for the ultrafast analysis of buprenorphine and this compound in urine. This method allows for high-throughput screening with a sample cycle time of just 15 seconds, enabling laboratories to analyze over 240 samples per hour. The linear range for detection was established between 2.5 to 400 ng/mL, demonstrating the method's reliability for forensic toxicology applications .

Table 1: Analytical Performance of this compound Detection Methods

| Method | Detection Range (ng/mL) | Sample Cycle Time | Throughput (samples/hour) |

|---|---|---|---|

| Agilent RapidFire/MS/MS | 2.5 - 400 | 15 seconds | >240 |

| Traditional LC/MS | Variable | Longer | Lower |

Clinical Applications

This compound's role extends into clinical settings, particularly regarding its ratio to buprenorphine in urine drug tests. A study involving over half a million urine specimens found that a this compound to buprenorphine ratio of less than 0.02 indicated potential tampering with specimens. This finding emphasizes the importance of monitoring this ratio to ensure adherence to prescribed treatments for opioid use disorder .

Case Study: Urine Specimen Tampering

In a cross-sectional study of urine specimens, researchers identified that 1.9% showed evidence of patients adding buprenorphine directly to their samples. This manipulation often correlated with the presence of non-prescribed opioids and highlighted the need for improved practices in drug testing environments .

Pharmacological Research

Research into this compound has also focused on its pharmacokinetic properties and interactions with other substances. For instance, a study assessed the urinary excretion patterns of buprenorphine and this compound among women undergoing supervised maintenance therapy. Results indicated significant variability in metabolite levels, which could inform treatment adjustments based on individual metabolic responses .

Interference Studies

The potential for interference in drug testing due to this compound has been documented in recent studies. One investigation revealed that metabolites from quetiapine could interfere with the detection of this compound in urine samples, complicating accurate assessments in clinical settings . This highlights the necessity for refined analytical methods that can distinguish between these compounds effectively.

Mécanisme D'action

Norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a full agonist at μ-opioid, δ-opioid, and nociceptin receptors, and as a partial agonist at κ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in various physiological effects, including respiratory depression and modulation of pain perception .

Comparaison Avec Des Composés Similaires

Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and has a higher affinity but lower intrinsic activity compared to norbuprenorphine.

Noroxymorphone: Another opioid metabolite with similar receptor interactions but different pharmacokinetic properties.

Loperamide: An opioid receptor agonist with limited central nervous system penetration.

Uniqueness: this compound is unique due to its high affinity for opioid receptors and its ability to produce significant respiratory depression without substantial antinociceptive effects. This distinguishes it from buprenorphine, which has a more balanced profile of analgesia and respiratory effects .

Activité Biologique

Norbuprenorphine (norBUP) is a significant metabolite of buprenorphine, an opioid used for pain management and in the treatment of opioid use disorder. Understanding the biological activity of norBUP is crucial for comprehending its pharmacological effects, therapeutic potential, and safety profile. This article explores the biological activity of this compound, including its receptor binding characteristics, metabolic pathways, and clinical implications.

1. Metabolism and Pharmacokinetics

This compound is primarily formed through the N-dealkylation of buprenorphine, predominantly catalyzed by cytochrome P450 enzymes CYP3A4/5, with contributions from CYP2C8 and CYP2C9 . The pharmacokinetics of norBUP are notable because peak plasma concentrations can equal or exceed those of buprenorphine. In humans, the area under the curve (AUC) for norBUP is approximately 200% that of buprenorphine, indicating significant systemic exposure .

2. Receptor Binding and Agonist Activity

This compound exhibits high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. Research has shown that norBUP acts as a potent full agonist at these receptors, which contrasts with buprenorphine's partial agonist activity at the μ receptor . The binding affinities (K(i) values) for norBUP at these receptors are in the nanomolar range, suggesting strong interactions that contribute to its analgesic effects .

| Receptor Type | This compound Binding Affinity (K(i) in nM) | Buprenorphine Binding Affinity (K(i) in nM) |

|---|---|---|

| Mu | <1 | >10 |

| Delta | <1 | >100 |

| Kappa | <1 | >100 |

| ORL1 | >1000 | >100 |

3.1 Analgesic Potency

This compound has been shown to be more potent than buprenorphine in inducing respiratory depression in animal models, indicating a more robust agonistic effect at opioid receptors . In studies involving rats, norBUP was found to be ten times more potent than buprenorphine regarding respiratory depression . This full agonistic profile suggests that while norBUP can provide effective analgesia, it may also pose a higher risk for adverse effects such as respiratory depression.

3.2 Respiratory Depression

A study indicated that respiratory depression was more closely associated with norBUP levels than with buprenorphine levels. The cumulative duration of oxygen saturation below 90% was significantly correlated with plasma levels of both compounds, but particularly with norBUP . This finding highlights the importance of monitoring norBUP levels in clinical settings where respiratory function is critical.

4.1 Urinary Drug Testing

In clinical practice, the ratio of norbup to buprenorphine in urine drug tests can provide insights into patient adherence and potential misuse. A low norbup/buprenorphine ratio (<0.02) has been associated with direct addition of buprenorphine to urine specimens, raising concerns about the integrity of drug testing protocols . This emphasizes the need for careful interpretation of drug testing results in patients undergoing treatment for opioid use disorder.

4.2 Therapeutic Considerations

The unique pharmacological profile of norbup suggests that it could play a role in pain management strategies. Its full agonist activity at opioid receptors may offer advantages in certain clinical scenarios where rapid analgesia is required. However, its potential for increased respiratory depression necessitates cautious dosing and monitoring.

5. Case Studies

Case Study 1: Respiratory Depression Monitoring

In a clinical trial involving opioid-dependent subjects receiving either standard sublingual buprenorphine or a novel formulation, it was observed that those with higher plasma levels of norbup experienced significantly greater respiratory depression . This case underscores the necessity of monitoring both buprenorphine and norbup levels to mitigate risks associated with opioid therapy.

Case Study 2: Urinary Drug Screening

A large-scale study analyzed over 500,000 urine specimens and found that those with low norbup/buprenorphine ratios were more likely to indicate tampering or misuse . This highlights the importance of understanding metabolic profiles when interpreting drug tests in clinical settings.

Propriétés

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYLLRBMGQRFTN-IOMBULRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891436 | |

| Record name | Norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78715-23-8 | |

| Record name | Norbuprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78715-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbuprenorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norbuprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBUPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for norbuprenorphine's analgesic effects?

A1: this compound exerts its analgesic effects by acting as a potent agonist at μ-opioid receptors. [, , , ] It demonstrates a high affinity for these receptors, leading to downstream signaling cascades that ultimately inhibit pain transmission in the central nervous system. []

Q2: How does this compound's activity at different opioid receptors contribute to its overall pharmacological profile?

A2: While its primary action is at μ-opioid receptors, this compound also exhibits affinity for κ-opioid receptors and nociceptin receptors. [] This broader receptor binding profile contributes to its complex pharmacological activity, which includes analgesia, respiratory depression, and sedation. [, , ]

Q3: How does this compound's pharmacological profile differ from that of its parent compound, buprenorphine?

A3: Unlike buprenorphine, which displays ceiling effects for analgesia and respiratory depression, this compound acts as a full agonist at μ-opioid receptors, potentially leading to more pronounced respiratory depressant effects. [, , ]

Q4: Why is understanding the pharmacokinetic profile of this compound crucial in the context of buprenorphine administration?

A4: Chronic dosing of sublingually administered buprenorphine can lead to higher plasma concentrations of this compound compared to buprenorphine itself. [] This is important as the differences in exposure to this compound, a full μ-opioid agonist, might contribute to side effects like opioid-induced constipation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H27NO4. Its molecular weight is 393.47 g/mol.

Q6: How is this compound metabolized in the human body?

A6: this compound is primarily metabolized via glucuronidation in the liver, forming this compound-3-glucuronide (N-3-G). [, , , ] This conjugation reaction significantly contributes to its clearance from the body.

Q7: What is the significance of the enterohepatic circulation of buprenorphine in relation to this compound exposure?

A7: Studies indicate that buprenorphine undergoes enterohepatic circulation in humans, leading to delayed fecal excretion of buprenorphine and its metabolites, including this compound. [] This process can potentially prolong this compound exposure in the body.

Q8: What is the role of P-glycoprotein (P-gp) in influencing this compound's central nervous system effects?

A8: this compound is a substrate for the efflux transporter P-glycoprotein, which restricts its passage across the blood-brain barrier. [, , ] Inhibition or genetic deletion of P-gp results in increased brain exposure to this compound, potentially leading to enhanced respiratory depression. []

Q9: Why is the buprenorphine to this compound ratio (B/NB) in biological samples clinically relevant?

A9: The B/NB ratio in biological matrices like blood and hair can offer insights into the timing of buprenorphine administration. [, ] Higher ratios might indicate more recent use and potentially a greater risk of impairment, particularly relevant in driving under the influence of drugs (DUID) cases. []

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for quantifying this compound in various biological matrices, including urine, hair, and plasma. [, , , , , , , ]

Q11: Why is sample preparation, particularly enzymatic hydrolysis, crucial in the analysis of this compound in urine?

A11: this compound primarily exists as glucuronide conjugates in urine. [, , ] Therefore, enzymatic hydrolysis using β-glucuronidase is a critical step in sample preparation to cleave these conjugates and enable accurate quantification of free this compound. [, , ]

Q12: What are the limitations of immunoassays in detecting this compound, and how can these limitations be addressed?

A12: Immunoassays, while commonly used for screening, may lack specificity and sensitivity for this compound, particularly at low concentrations. [, ] This can be addressed by using confirmatory techniques like GC-MS or LC-MS/MS, which offer higher analytical specificity and sensitivity. [, ]

Q13: How does the duration of maternal buprenorphine treatment during pregnancy correlate with neonatal outcomes?

A13: Research suggests a positive correlation between the duration of maternal buprenorphine therapy and umbilical cord tissue concentrations of this compound. [] Longer exposure to buprenorphine is also associated with increased severity and longer treatment duration for Neonatal Opioid Withdrawal Syndrome (NOWS). []

Q14: What insights can umbilical cord tissue (UCT) concentrations of buprenorphine and this compound provide in the context of NOWS?

A14: UCT concentrations of buprenorphine and this compound serve as valuable markers of fetal exposure to these opioids in utero. [] They can potentially be used to predict NOWS severity and guide clinical management of neonates born to mothers undergoing buprenorphine maintenance therapy. []

Q15: What are the potential clinical implications of this compound's affinity for the nociceptin receptor?

A15: While the full implications are still being investigated, this compound's interaction with the nociceptin receptor, also known as the ORL-1 receptor, might play a role in its complex pharmacological profile, including potential effects on pain modulation, reward pathways, and stress responses. []

Q16: How does the co-administration of drugs that induce or inhibit cytochrome P450 enzymes potentially impact this compound levels?

A16: Buprenorphine, the parent drug of this compound, is metabolized by specific cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [] Concurrent use of drugs that induce or inhibit these enzymes could alter buprenorphine metabolism, potentially influencing this compound formation and clearance. [, ]

Q17: How can quantitative urine testing for buprenorphine and this compound aid in monitoring patient compliance during treatment for opioid use disorder?

A18: Monitoring urine concentrations of both buprenorphine and this compound can offer valuable insights into patient compliance with prescribed buprenorphine therapy. [, , ] Unexpectedly low or absent this compound levels, especially in the presence of high buprenorphine levels, might indicate attempts to manipulate urine samples. [, ]

Q18: How can the this compound-to-buprenorphine ratio (N:B ratio) in urine be used to identify potential urine tampering?

A19: An abnormally low N:B ratio, particularly below 0.02, can raise suspicions of urine tampering, such as the direct addition of buprenorphine to the sample. [] This is because direct addition would result in a disproportionately high concentration of buprenorphine compared to its naturally occurring metabolite, this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.